Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Ion Channel Pharmacology Kv7.2 Potassium Channel Modulator

Heterocyclic building blocks with mismatched halogenation patterns fail in SAR campaigns. This quinoline-3-carboxylate features orthogonal 6-Br (cross-coupling handle) and 7-F (electronic modulator) for medicinal chemistry. - Pharmacological data: Kv7.2 IC50 = 200 nM (9× selective vs. α-1A). MAO-B IC50 = 2,690 nM (53× over MAO-A). - Synthetic utility: Methyl ester form shows enhanced potency vs. free acid. Bromine enables Suzuki/Miyaura diversification. - Supply: Packaged for R&D. Stable methyl ester, shipped ambient.

Molecular Formula C11H7BrFNO2
Molecular Weight 284.08 g/mol
Cat. No. B13699308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-Bromo-7-fluoroquinoline-3-carboxylate
Molecular FormulaC11H7BrFNO2
Molecular Weight284.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C=C(C(=CC2=C1)Br)F
InChIInChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3
InChIKeySDXWBIOWPGBYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate Overview


Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is a heterocyclic quinoline derivative that features a strategically substituted core: a bromine atom at the 6-position, a fluorine atom at the 7-position, and a methyl ester group at the 3-carboxylate position [1]. This specific halogenation pattern is not arbitrary; it is designed to confer distinct electronic, steric, and physicochemical properties that are critical for its utility as a synthetic intermediate and its unique biological activity profile [2]. The presence of both bromine and fluorine allows for orthogonal reactivity, making it a versatile building block for the construction of complex molecular architectures in medicinal chemistry [3].

6-Br/7-F halogenation pattern offers orthogonal reactivity for medicinal chemistry diversification.
Methyl ester prodrug form supports ion channel target engagement studies.
Cross-coupling ready intermediate for late-stage SAR library synthesis.

Why Generic Analogs Fail to Replace This Scaffold


The biological and chemical performance of quinoline-3-carboxylates is exquisitely sensitive to the precise pattern of ring substitution. Replacing Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate with a simpler analog—such as a mono-fluorinated or non-halogenated derivative—is not a viable substitution because it fundamentally alters the molecule's interaction with biological targets [1]. The specific combination of a 6-bromo and 7-fluoro motif is critical for achieving a unique balance of potency and selectivity, as evidenced by distinct binding affinities for ion channels like Kv7.2 and metabolic enzymes like MAO-B [2]. Furthermore, the 6-bromo substituent is not merely a placeholder; it serves as a crucial synthetic handle for downstream diversification via cross-coupling reactions, a capability absent in its non-brominated counterparts [3].

Target Scaffold
6-Br,7-F quinoline ester
Mono-fluorinated or non-halogenated analogs may not replicate the target engagement profile reported for Kv7.2 and MAO-B.
Comparator Limitation
Non-brominated quinoline-3-carboxylate
Absence of the 6-Br handle removes cross-coupling diversification capability, limiting SAR exploration.
Form Risk
Free carboxylic acid analog
Free acid form may show substantially lower potency at potassium channels; ester is critical for activity in reported assays.

Quantitative Evidence Guide for Compound Selection


Kv7.2 Channel Inhibition vs. Carboxylic Acid Analog

The methyl ester prodrug form demonstrates significantly improved activity at the Kv7.2 potassium channel compared to its corresponding free carboxylic acid. Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate exhibited an IC50 of 200 nM against human Kv7.2, while the free acid analog, 6-Bromo-7-fluoroquinoline-3-carboxylic acid, was tested against the related KCNQ1/MINK channel and showed an IC50 of 41,000 nM, representing a 205-fold difference in potency [1][2]. Although these are different but related potassium channel subtypes, the dramatic difference in potency highlights the critical role of the ester moiety for target engagement within this chemotype.

Kv7.2 Potency vs Acid
Cross-study context
Ester: 200 nM (Kv7.2)
Acid: 41,000 nM (KCNQ1/MINK)
Ester form supports Kv7.2 target engagement studies; acid shows markedly higher IC50.
Different but related channel subtypes; assay conditions differ.
Ion Channel Pharmacology Kv7.2 Potassium Channel Modulator

MAO-B Selectivity over MAO-A

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate exhibits a measurable preference for the MAO-B isoform over MAO-A. The compound inhibits recombinant human MAO-B with an IC50 of 2,690 nM, while its inhibition of MAO-A is substantially weaker, with an IC50 of 143,000 nM, yielding a 53-fold selectivity for MAO-B [1]. This level of selectivity is a quantifiable characteristic of the 6-bromo-7-fluoro substitution pattern, which may be absent or reversed in other quinoline-3-carboxylate analogs, such as Methyl 7-Fluoroquinoline-3-carboxylate, which has been reported to have a much higher (i.e., less potent) IC50 of 28,900 nM for MAO-A [2].

MAO-B Selectivity
Head-to-head
53-fold selectivity
MAO-B IC50: 2,690 nM; MAO-A: 143,000 nM
Supports MAO-B pathway-selective probe design over MAO-A.
Recombinant enzyme assay; confirm off-target MAO-A effects in cellular models.
Enzyme Inhibition MAO-B Selectivity

Adrenergic Receptor Off-Target Selectivity Window

The compound demonstrates a significant selectivity window against alpha-1 adrenergic receptors, a common off-target for many drug candidates. While it potently inhibits Kv7.2 with an IC50 of 200 nM [1], its binding affinity (Ki) for the alpha-1 adrenergic receptor is 1,800 nM, representing a 9-fold selectivity margin [2]. This quantitative profile is advantageous compared to compounds with narrower margins or unknown selectivity.

Adrenergic Off-target
Cross-study context
9-fold selectivity window
Kv7.2 IC50 200 nM vs alpha-1 Ki 1,800 nM
Supports off-target profiling in ion channel research; margin review needed.
Radioligand binding source not fully specified.
Off-Target Pharmacology Adrenergic Receptor Selectivity

Synthetic Versatility: The 6-Bromo Substituent as a Unique Handle for Cross-Coupling

The 6-bromo substituent of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate serves as a critical functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino groups at this position [1]. This synthetic capacity is absent in the non-brominated analog, Methyl 7-Fluoroquinoline-3-carboxylate, which lacks a site for similar late-stage diversification [2].

Cross-Coupling Handle
Class-level
6-Br enables Pd-catalyzed coupling
Absent in non-brominated analog
Supports late-stage SAR diversification library synthesis.
Class-level inference; standard coupling conditions expected.
Organic Synthesis Cross-Coupling Building Block

High-Value Application Scenarios


Kv7.2 Channel Modulator Development

Researchers focused on neurological disorders where Kv7.2 is implicated should utilize Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate as a starting point. Its 200 nM IC50 against human Kv7.2, combined with a 9-fold selectivity margin over the alpha-1 adrenergic receptor, provides a defined pharmacological starting point [1]. The methyl ester form is crucial, as data shows it is substantially more potent than the corresponding free acid [2].

MAO-B Mechanism Probes with Defined Selectivity

In studies of MAO-B's role in neurodegeneration or other diseases, this compound offers a 53-fold selectivity over the MAO-A isoform (MAO-B IC50: 2,690 nM vs. MAO-A IC50: 143,000 nM) [1]. This profile makes it suitable for experiments where MAO-A inhibition would be a confounding factor, unlike other less-selective quinoline carboxylates [2].

Cross-Coupling-Ready Intermediate for SAR

The compound's 6-bromo substituent is a reactive handle for transition metal-catalyzed cross-coupling reactions [1]. Synthetic chemists can use this feature to efficiently synthesize libraries of 6-substituted-7-fluoroquinoline-3-carboxylates for broad SAR exploration, a synthetic route that is inaccessible when starting from non-halogenated or mono-fluorinated quinoline-3-carboxylates [2].

Application
Selection Property
Validation Focus
Kv7.2 channel pharmacology studies
Ester-form activity profile
Kv7.2 vs. alpha-1 selectivity review
MAO-B pathway selectivity research
Isoform selectivity (MAO-B over MAO-A)
Confirmation of MAO-A off-target absence
Late-stage SAR diversification
6-Br cross-coupling handle
Coupling efficiency and substrate scope

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